3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid
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Overview
Description
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an azetidine ring, a trifluoromethyl group, and an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid
- 4-(Azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
- (Azetidin-3-yl)methyl acetate, trifluoroacetic acid
Uniqueness
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid is unique due to its combination of an azetidine ring, a trifluoromethyl group, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H7F6N3O3 |
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Molecular Weight |
307.15 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6F3N3O.C2HF3O2/c7-6(8,9)5-11-4(12-13-5)3-1-10-2-3;3-2(4,5)1(6)7/h3,10H,1-2H2;(H,6,7) |
InChI Key |
JHMYYRAGECBQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NOC(=N2)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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